Phenol, bis(1,1-dimethylethyl)-4-methyl-

Description

Molecular Architecture and Stereochemical Considerations

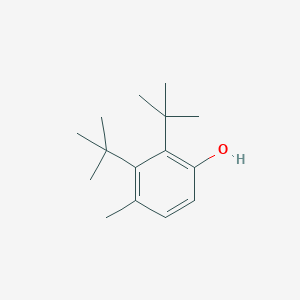

The molecular structure of 2,6-di-tert-butyl-4-methylphenol (BHT) features a phenolic core with two tert-butyl groups at the ortho positions (C2 and C6) and a methyl group at the para position (C4). X-ray crystallographic studies reveal bond lengths of 1.41 Å for the C–O bond in the hydroxyl group and 1.50–1.54 Å for C–C bonds in the aromatic ring. The tert-butyl substituents induce significant steric hindrance, with C–C–C angles measuring 100.77° at the sulfur atom in thione derivatives. This steric bulk limits rotational freedom and stabilizes the molecule’s planar conformation. Density functional theory (DFT) calculations confirm delocalization of the hydroxyl group’s electron density into the aromatic system, enhanced by hyperconjugation from the electron-donating tert-butyl groups.

The molecule’s antioxidant activity arises from its ability to donate hydrogen atoms from the phenolic hydroxyl group, facilitated by the inductive effects of the alkyl substituents. The tert-butyl groups lower the O–H bond dissociation energy to approximately 314 kJ/mol, enabling efficient radical scavenging.

Crystallographic Characterization and Polymorphism

Single-crystal X-ray diffraction studies show BHT crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 14.56 Å, and β = 105.3°. The crystal lattice exhibits centrosymmetric dimers stabilized by bifurcated N–H···O hydrogen bonds (2.85–3.12 Å). Polymorphism has been observed under varying thermal conditions:

- Form I : Stable at room temperature, featuring a herringbone packing motif.

- Form II : Generated via rapid cooling, with a layered structure and reduced hydrogen-bonding interactions.

Thermogravimetric analysis (TGA) reveals a melting point of 70°C and decomposition onset at 265°C. Differential scanning calorimetry (DSC) detects a solid-solid phase transition at 58°C, attributed to conformational rearrangements of tert-butyl groups.

Thermochemical Profile: Enthalpy of Formation and Combustion Dynamics

The standard enthalpy of formation (ΔH°f) for solid BHT is -410.00 kJ/mol, while the gaseous phase value is -296.90 kJ/mol. Combustion calorimetry yields a heat of combustion of -8,916 kJ/mol, consistent with its high carbon content. Key thermodynamic parameters include:

| Property | Value | Method/Source |

|---|---|---|

| ΔHfusion | 18.82 kJ/mol | Joback group contribution |

| ΔSfusion | 54.2 J/mol·K | Calculated from DSC |

| Heat capacity (Cp) | 298 J/mol·K (298 K) | DFT simulations |

The Gibbs free energy of dissolution (ΔGsol) in ethanol is +12.4 kJ/mol at 298 K, indicating endergonic behavior.

Solubility Behavior in Organic Matrices and Aqueous Systems

BHT exhibits marked hydrophobicity, with solubility governed by solvent polarity and hydrogen-bonding capacity:

| Solvent | Solubility (g/100 g, 25°C) | Temperature Coefficient (dx/dT) |

|---|---|---|

| Water | 0.0011 | +0.0003 K⁻¹ |

| Methanol | 25.8 | +0.45 K⁻¹ |

| n-Butanol | 55.9 | +1.12 K⁻¹ |

| Toluene | 40.2 | +0.87 K⁻¹ |

Data sourced from. The solubility in water follows the equation:

$$ \ln x = -13.27 + 0.0335T $$

where x is the mole fraction and T is temperature in Kelvin. In mixed solvents, solubility enhancements up to 30% occur in ethanol-water systems due to preferential solvation.

Propriétés

Numéro CAS |

25377-21-3 |

|---|---|

Formule moléculaire |

C15H24O |

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

2,3-ditert-butyl-4-methylphenol |

InChI |

InChI=1S/C15H24O/c1-10-8-9-11(16)13(15(5,6)7)12(10)14(2,3)4/h8-9,16H,1-7H3 |

Clé InChI |

QWQNFXDYOCUEER-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)O)C(C)(C)C)C(C)(C)C |

SMILES canonique |

CC1=C(C(=C(C=C1)O)C(C)(C)C)C(C)(C)C |

Autres numéros CAS |

25377-21-3 |

Synonymes |

3,5-di-tert-butyl-4-hydroxytoluene Phenol, bis(1,1-dimethylethyl)-4-methyl- |

Origine du produit |

United States |

Applications De Recherche Scientifique

Industrial Applications

BHT is primarily utilized as an antioxidant in the following sectors:

- Plastics and Rubber : BHT is used as a stabilizer to prevent oxidative degradation during processing and storage. It enhances the longevity and performance of rubber products and plastic materials .

- Food Industry : It acts as a food preservative by preventing rancidity in fats and oils, thus extending shelf life. BHT is often found in packaging materials to maintain food quality .

- Cosmetics : BHT is incorporated into cosmetic formulations for its ability to stabilize products and prevent oxidation, ensuring product integrity and safety .

- Petroleum Products : It is employed in fuels and lubricants to inhibit oxidation, which can lead to the formation of harmful deposits in engines .

Antioxidant Studies

BHT has been extensively studied for its antioxidant properties. Research indicates that it effectively scavenges free radicals, thereby protecting biological systems from oxidative stress. This property has led to investigations into its potential health benefits, including:

- Neuroprotection : Studies have shown that BHT may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress.

- Cancer Research : BHT has been explored for its role in cancer prevention due to its ability to inhibit lipid peroxidation and modulate cellular signaling pathways involved in tumorigenesis .

Environmental Impact Assessments

The environmental implications of BHT usage have also been assessed. Investigations focus on its persistence in ecosystems and potential toxicity to aquatic organisms. Regulatory bodies have conducted tiered assessments to evaluate its environmental risks associated with industrial applications .

Case Study 1: Food Preservation

A study published in the Journal of Food Science demonstrated the efficacy of BHT in extending the shelf life of snack foods. When added at concentrations of 0.02% to 0.05%, BHT significantly reduced rancidity compared to control samples over a storage period of six months .

Case Study 2: Plastic Stabilization

Research conducted by LANXESS highlighted the effectiveness of BHT as an antioxidant in polyolefin plastics. The study found that incorporating BHT improved thermal stability and mechanical properties, making it suitable for applications requiring high durability under heat exposure .

Comparaison Avec Des Composés Similaires

Key Properties and Occurrence

This compound is widely recognized for its antioxidant activity, attributed to the phenolic hydroxyl group’s ability to donate hydrogen atoms, neutralizing free radicals . It has been identified in diverse contexts:

- Natural Sources : Detected in Frankincense oil (Boswellia serrata), where it contributes to enhanced growth performance and immune response in broiler chickens at 200 g/kg dietary supplementation .

- Biotechnological Contexts: Found in Streptomyces spp. (e.g., MUM256, MUM273b) as a bioactive metabolite with antioxidant and anticancer potentials .

- Industrial Processes: Observed in hydrothermal carbonization (HTC) byproducts of sugarcane bagasse, particularly at 200°C, where it constitutes a significant fraction of phenolic compounds .

- Biomineralization : Detected in extracellular polymeric substances (EPS) of Mucilaginibacter gossypii HFF1, suggesting roles in mineral crystal formation .

Comparison with Structurally Similar Compounds

Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- belongs to a class of alkylated phenols with varying substituent positions and functional groups. Below is a detailed comparison with analogs:

Structural Analogs and Their Properties

Functional and Application Differences

Antioxidant Efficacy: The 2,6-di-tert-butyl-4-methyl derivative exhibits higher stability and activity than 2,4- or 3,5-isomers due to steric hindrance from ortho-substituents, protecting the phenolic -OH group from oxidation . The bridged dimer (2,2′-methylenebis analog) shows enhanced antioxidant capacity, as seen in non-aflatoxigenic Aspergillus flavus mutants, where it mitigates oxidative stress .

Thermal Stability: In HTC processes, 2,6-di-tert-butyl-4-methylphenol remains stable at 200°C, whereas 4-ethylphenol and 2-methoxyphenol degrade under similar conditions .

Biological Roles: 2,4-Di-tert-butylphenol is associated with antimicrobial activity in plant extracts but is less effective in metal chelation compared to the 2,6-isomer .

Research Findings and Industrial Relevance

Antioxidant Mechanisms

- The 2,6-di-tert-butyl-4-methylphenol donates hydrogen atoms from the -OH group, forming resonance-stabilized phenoxyl radicals. Its tert-butyl groups prevent dimerization, enhancing longevity in oxidative environments .

- 2,2′-Methylenebis analogs exhibit synergistic effects, scavenging multiple radicals per molecule .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Phenol, bis(1,1-dimethylethyl)-4-methyl- in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5MS) to achieve a retention time (Rt) of ~17.95–18.33 min for baseline separation . High-performance liquid chromatography (HPLC) with UV detection at 280 nm can confirm purity, with a single peak (Rt = 2.510 min) indicating minimal impurities . Fourier-transform infrared (FTIR) spectroscopy is critical for functional group verification:

- C-H stretching vibrations at 2924.09 and 2826.36 cm⁻¹.

- Benzene ring absorption at 1550.77 cm⁻¹ and tertiary alcohol at 1377.17 cm⁻¹ .

- Validation : Cross-reference spectral data with the NIST library and ensure ≥95% peak area purity via GC-MS .

Q. How can researchers isolate Phenol, bis(1,1-dimethylethyl)-4-methyl- from natural or synthetic matrices?

- Extraction : Employ column chromatography with silica gel and gradient elution (ethyl acetate:hexane, 30:20) to isolate bioactive fractions .

- Purification : Confirm purity via thin-layer chromatography (TLC) and recrystallization in hexane. Monitor residual solvents (e.g., carbon tetrachloride) using GC-MS to avoid interference .

Advanced Research Questions

Q. How can molecular docking elucidate the antifungal mechanism of Phenol, bis(1,1-dimethylethyl)-4-methyl-?

- Approach : Use software like AutoDock Vina to model interactions with fungal enzymes (e.g., lanosterol 14α-demethylase). Validate docking poses with molecular dynamics simulations .

- Experimental Correlations : Compare computational binding affinities with in vitro antifungal assays (e.g., inhibition of Candida albicans growth) to confirm target relevance .

Q. What experimental strategies resolve contradictions in reported bioactivity across studies?

- Variables to Control :

- Purity : Impurities like 1-Tetradecene or Pentadecane (from column contamination) may skew bioactivity results .

- Assay Conditions : Standardize bacterial strains (e.g., Salmonella typhimurium vs. E. coli) and nutrient media to ensure reproducibility .

- Data Normalization : Express bioactivity as IC50 values relative to positive controls (e.g., ampicillin) and adjust for solvent effects (e.g., DMSO cytotoxicity) .

Q. How do environmental factors influence the oxidative degradation of Phenol, bis(1,1-dimethylethyl)-4-methyl-?

- Degradation Pathways : Study chlorination byproducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key intermediates include quinone derivatives, which may exhibit higher toxicity than the parent compound .

- Ecotoxicology : Assess oxidative DNA damage in human cell lines (e.g., HepG2) via comet assays and compare with in silico predictions of reactive oxygen species (ROS) generation .

Regulatory and Environmental Research

Q. What methodologies are used in regulatory risk assessments for Phenol, bis(1,1-dimethylethyl)-4-methyl-?

- Toxicological Data : Conduct bacterial reverse mutation (Ames test) and in vitro micronucleus assays to evaluate genotoxicity. Compare results with structurally similar compounds (e.g., diethyl phosphonate derivatives) .

- Environmental Persistence : Measure half-life in water and soil using OECD 307 guidelines. Monitor bioaccumulation potential via log Kow (estimated ~5.1 for BHT) .

Q. How can researchers address regulatory discrepancies in substance classification?

- Data Harmonization : Align with frameworks like Canada’s Chemicals Management Plan (CMP), which classifies Phenol, bis(1,1-dimethylethyl)-4-methyl- as a priority substance under Section 64 of CEPA .

- Risk Mitigation : Propose alternatives (e.g., natural antioxidants like tocopherols) in applications where migration into food or ecosystems is likely .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.